molecular formula C15H16N2O6 B5128848 Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B5128848
M. Wt: 320.30 g/mol
InChI Key: ISKUCXCCXDIVRI-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidinone ring, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with succinic anhydride to form an intermediate, which is then reacted with methyl 2-methoxy-2-oxoacetate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate
  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate

Uniqueness

Methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific structural features, such as the combination of a benzoate ester with a pyrrolidinone ring and an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-[3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-22-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(4-6-10)15(21)23-2/h3-6,11,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKUCXCCXDIVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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